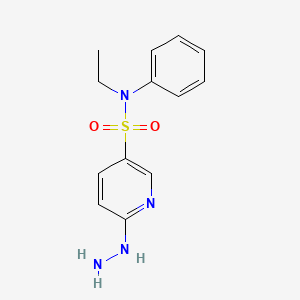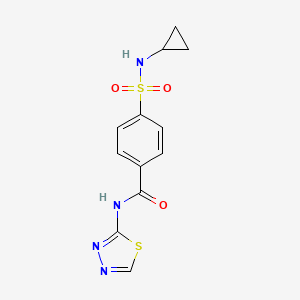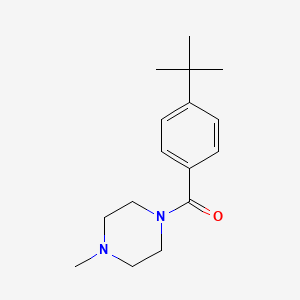
N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide” is a chemical compound with the CAS Number: 627841-55-8 . It has a molecular weight of 292.36 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C13H16N4O2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(16-14)15-10-12/h3-10H,2,14H2,1H3,(H,15,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid substance that is stored at room temperature . It has a melting point of 140° C .Scientific Research Applications
Heterocyclic Compound Synthesis
One of the primary applications of sulfonamide derivatives, including structures similar to N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide, is in the synthesis of heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals. For instance, the one-pot synthesis method has been developed for the production of imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides, highlighting the role of sulfonamides in creating biologically active heterocycles (Rozentsveig et al., 2013).
Antimicrobial Activity
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The research on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds indicates that sulfonamide compounds can serve as potent antimicrobial agents against a variety of bacteria and fungi, providing a pathway for the development of new antibiotics (Sarvaiya et al., 2019).
Antibacterial Agents
The quest for new antibacterial agents has led to the exploration of sulfonamide derivatives for their efficacy against bacterial infections. Studies show the synthesis of novel heterocyclic compounds containing a sulfonamido moiety that exhibit significant antibacterial activities, thus contributing to the development of new antibacterial drugs (Azab et al., 2013).
Enzyme Inhibition
Sulfonamides, through their structural versatility, have been identified as potent inhibitors of various enzymes, including carbonic anhydrases. This inhibition capability makes them valuable in the treatment of diseases where enzyme activity is dysregulated. Research on thiazoles and thiadiazoles incorporating sulfonamide groups as dihydrofolate reductase (DHFR) inhibitors exemplifies their potential in therapeutic applications, particularly in cancer treatment (Riyadh et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(16-14)15-10-12/h3-10H,2,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUBMCBPPGZPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328123 |
Source


|
| Record name | N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57267098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
627841-55-8 |
Source


|
| Record name | N-ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800905.png)


![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2800908.png)


![4-{2-[(4-cyano-1-methylpiperidin-4-yl)carbamoyl]eth-1-en-1-yl}-N-cyclopropylbenzamide](/img/structure/B2800912.png)
![(3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2800913.png)



![4-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2800921.png)
![4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B2800922.png)